Cas no 2228555-82-4 (4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole)

4-(2-Bromopropyl)-1-(2-methylpropyl)-1H-pyrazole is a brominated pyrazole derivative with potential utility as an intermediate in organic synthesis and pharmaceutical research. The presence of both a bromopropyl and a 2-methylpropyl (isobutyl) substituent on the pyrazole core enhances its reactivity, making it suitable for further functionalization via nucleophilic substitution or cross-coupling reactions. Its well-defined structure and moderate stability under controlled conditions facilitate precise modifications in target-oriented syntheses. This compound may be of particular interest in the development of bioactive molecules, given the pyrazole scaffold's prevalence in medicinal chemistry. Proper handling and storage under inert conditions are recommended due to the bromine moiety's sensitivity.
4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole structure
2228555-82-4 structure
商品名:4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole
CAS番号:2228555-82-4
MF:C10H17BrN2
メガワット:245.159381628036
CID:6109616
PubChem ID:165710753

4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

    • 4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole
    • EN300-1926213
    • 2228555-82-4
    • インチ: 1S/C10H17BrN2/c1-8(2)6-13-7-10(5-12-13)4-9(3)11/h5,7-9H,4,6H2,1-3H3
    • InChIKey: AMYRYYVUXULKFP-UHFFFAOYSA-N
    • ほほえんだ: BrC(C)CC1C=NN(C=1)CC(C)C

計算された属性

  • せいみつぶんしりょう: 244.05751g/mol
  • どういたいしつりょう: 244.05751g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 150
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 17.8Ų

4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1926213-0.1g
4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228555-82-4
0.1g
$741.0 2023-09-17
Enamine
EN300-1926213-2.5g
4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228555-82-4
2.5g
$1650.0 2023-09-17
Enamine
EN300-1926213-10.0g
4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228555-82-4
10g
$6205.0 2023-05-31
Enamine
EN300-1926213-1.0g
4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228555-82-4
1g
$1442.0 2023-05-31
Enamine
EN300-1926213-5g
4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228555-82-4
5g
$2443.0 2023-09-17
Enamine
EN300-1926213-0.05g
4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228555-82-4
0.05g
$707.0 2023-09-17
Enamine
EN300-1926213-0.25g
4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228555-82-4
0.25g
$774.0 2023-09-17
Enamine
EN300-1926213-5.0g
4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228555-82-4
5g
$4184.0 2023-05-31
Enamine
EN300-1926213-0.5g
4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228555-82-4
0.5g
$809.0 2023-09-17
Enamine
EN300-1926213-1g
4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole
2228555-82-4
1g
$842.0 2023-09-17

4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole 関連文献

4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazoleに関する追加情報

Comprehensive Overview of 4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole (CAS No. 2228555-82-4)

4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole (CAS No. 2228555-82-4) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique pyrazole core and bromopropyl side chain, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Researchers are particularly interested in its potential applications due to its structural flexibility and reactivity, which make it a valuable building block in drug discovery and development.

The compound's CAS number 2228555-82-4 is a critical identifier for researchers and manufacturers, ensuring precise communication and documentation in scientific literature and regulatory submissions. Its IUPAC name, 4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole, highlights the presence of a bromine atom, which is often leveraged in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions. These reactions are pivotal in creating complex molecules for pharmaceuticals and agrochemicals, aligning with current trends in sustainable and efficient synthetic methodologies.

In recent years, the demand for pyrazole derivatives has surged, driven by their prominence in drug design. For instance, 4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole is explored for its role in modulating biological targets like kinases and GPCRs, which are hot topics in oncology and neurology research. Users frequently search for terms like "pyrazole-based drug discovery" or "bromopropyl intermediates in synthesis," reflecting the compound's relevance in cutting-edge science. Its structural features also align with the growing interest in fragment-based drug design, a strategy that accelerates the identification of lead compounds.

From a synthetic chemistry perspective, the compound's 2-methylpropyl group enhances lipophilicity, a property critical for improving drug bioavailability. This aspect is often queried in search engines as "lipophilicity optimization in drug design," underscoring the compound's utility in addressing pharmacokinetic challenges. Additionally, the bromine substituent offers a handle for further functionalization, making it a favorite among chemists working on late-stage diversification strategies—a trending topic in modular synthesis.

Beyond pharmaceuticals, 4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole finds applications in material science, particularly in the development of organic electronic materials. Its conjugated system and halogenated side chain are investigated for their potential in organic light-emitting diodes (OLEDs) and photovoltaic cells. Searches like "halogenated pyrazoles in OLEDs" highlight this niche but growing interest, linking the compound to sustainable energy solutions.

Quality and safety are paramount when handling CAS No. 2228555-82-4. Reputable suppliers provide detailed technical data sheets, ensuring compliance with global standards. Researchers often seek information on "storage conditions for brominated pyrazoles" or "handling protocols for reactive intermediates," emphasizing the need for clear, accessible guidelines. Proper storage under inert atmospheres and protection from light are recommended to maintain the compound's stability.

In summary, 4-(2-bromopropyl)-1-(2-methylpropyl)-1H-pyrazole (CAS No. 2228555-82-4) is a multifaceted compound with broad applications in drug discovery and material science. Its structural attributes, combined with the rising demand for pyrazole derivatives and brominated intermediates, position it as a key player in modern chemistry. By addressing frequently searched topics like "kinase inhibitor synthesis" and "organic electronic materials," this overview bridges the gap between scientific innovation and user curiosity, offering a comprehensive yet accessible resource.

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